molecular formula C8H9NO2 B1289748 4-Amino-2-methoxybenzaldehyde CAS No. 1196-65-2

4-Amino-2-methoxybenzaldehyde

Cat. No.: B1289748
CAS No.: 1196-65-2
M. Wt: 151.16 g/mol
InChI Key: KFCDSHMWJNXPAI-UHFFFAOYSA-N
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Description

4-Amino-2-methoxybenzaldehyde: is an organic compound with the molecular formula C8H9NO2 . It is a derivative of benzaldehyde, featuring an amino group at the 4-position and a methoxy group at the 2-position on the benzene ring. This compound is known for its yellow solid form and is used in various chemical syntheses and applications .

Mechanism of Action

Target of Action

The primary target of 4-Amino-2-methoxybenzaldehyde is the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . Overexpression of cathepsin B has been observed in various malignancies .

Mode of Action

This compound interacts with its target, cathepsin B, by inhibiting its activity . The compound is thought to act as a competitive inhibitor to cathepsin B . This means it competes with the substrate for the active site of the enzyme, reducing the enzyme’s activity.

Biochemical Pathways

The inhibition of cathepsin B by this compound affects the biochemical pathways associated with this enzyme. Cathepsin B is involved in the degradation and turnover of intracellular proteins . By inhibiting cathepsin B, this compound can disrupt these processes, potentially leading to the accumulation of undegraded proteins within the cell.

Pharmacokinetics

The compound’s molecular weight (15116 g/mol) suggests it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

The inhibition of cathepsin B by this compound can have several molecular and cellular effects. As cathepsin B is involved in protein turnover, its inhibition can disrupt this process, potentially leading to the accumulation of undegraded proteins within the cell . This could affect cellular function and potentially lead to cell death.

Biochemical Analysis

Biochemical Properties

4-Amino-2-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of oximes and hydrazones through nucleophilic addition reactions . These interactions are crucial for the compound’s role in biochemical assays and synthetic applications.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can disrupt cellular antioxidation systems, leading to oxidative stress in cells . This disruption can impact cell function and viability, making this compound a potential candidate for antifungal and antimicrobial applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form reversible hemiketals and irreversible oximes with aldehydes and ketones . These interactions can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to disrupt cellular redox homeostasis is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can degrade over time, leading to changes in its efficacy and impact on cellular function . Long-term exposure to the compound can result in sustained oxidative stress and potential cytotoxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic potential. At high doses, it can cause adverse effects such as oxidative damage and cytotoxicity . Understanding the dosage-dependent effects is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as superoxide dismutases and glutathione reductase, affecting metabolic flux and metabolite levels . These interactions can influence the compound’s role in cellular metabolism and its potential as a therapeutic agent.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms is important for optimizing its use in research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-2-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 2-methoxybenzaldehyde to form 4-nitro-2-methoxybenzaldehyde, followed by reduction to yield the desired this compound . The nitration typically uses nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Amino-2-methoxybenzaldehyde is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-amino-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCDSHMWJNXPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599689
Record name 4-Amino-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-65-2
Record name 4-Amino-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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